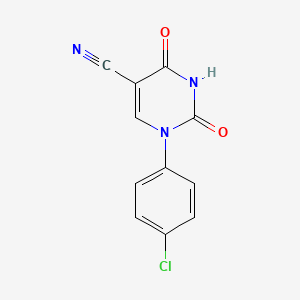

![molecular formula C12H8F3NO2S B1305240 2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 886361-94-0](/img/structure/B1305240.png)

2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

Übersicht

Beschreibung

The compound "2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid" is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The trifluoromethyl group attached to the phenyl ring could potentially enhance the compound's biological activity due to its electron-withdrawing properties, which can affect the molecule's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods, including cyclization reactions. For instance, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Although the specific synthesis of "2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid" is not detailed in the provided papers, similar synthetic strategies could be employed, with appropriate modifications to incorporate the trifluoromethylphenyl group.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques. For example, the structures of some thiazole derivatives have been confirmed by IR, 1H NMR, and mass analysis . Additionally, X-ray crystallography can provide detailed information about the stereochemical structure of such compounds . The presence of polymorphs in thiazole derivatives, as seen in the case of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, indicates that the compound can exist in different solid forms, which can have implications for its physical properties and stability .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including tautomerism, as seen in the study of 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, where the thione-thiol tautomerism was investigated . The reactivity of thiazole derivatives can also be influenced by the presence of substituents, such as the trifluoromethyl group, which can affect the electron density and thus the reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure and the presence of different functional groups. For example, the study of enantiotropically-related polymorphs of a thiazole derivative revealed a thermodynamic transition temperature, indicating that the physical properties can change with temperature . The chemical properties, such as acidity constants, can be determined experimentally and theoretically, providing insights into the compound's behavior in different environments .

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Synthesis

- Electrophilic Aromatic Reactivity : The study of the rates of gas-phase elimination of acetic acid from 1-arylethyl acetates, including thiazole derivatives, provides insights into the chemical reactivity of thiazole, highlighting its high polarizability and susceptibility to resonance stabilization in transition states (August, Davis, & Taylor, 1986).

Anticancer Potential

- Anticancer Compound Synthesis : A study on the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from 2-(4-methylphenyl)acetic acid and other components, showed moderate to excellent anticancer activity in various cancer cell lines (Ravinaik et al., 2021).

Photodegradation Analysis

- Photo-degradation Studies : An examination of the photo-degradation behavior of a pharmaceutical compound, including {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, reveals insights into degradation products and their structures upon photo-irradiation, suggesting specific reactions with singlet oxygen (Wu, Hong, & Vogt, 2007).

Superoxide Scavenging and Anti-inflammatory Potential

- Superoxide Scavenging Activity : Research on 5-aryl-2H-tetrazoles and related compounds, including thiazole derivatives, highlights their effectiveness as in vitro scavengers of superoxide, although they were not effective as in vivo anti-inflammatory agents (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).

Antimicrobial Activity

- Antimicrobial Potential : A study on rhodanine-3-acetic acid derivatives, a class that includes thiazole compounds, revealed substantial antimicrobial activity against a range of bacteria and fungi, with certain derivatives showing high activity against specific strains (Krátký, Vinšová, & Stolaříková, 2017).

Complex Synthesis Involving Thiazole

- Complex Compound Synthesis : Research into the synthesis of complex thiazole-containing compounds, including those with 1,3,4 Oxadiazole and Indole moieties, demonstrates the versatility of thiazole in forming bioactive compounds with potential antimicrobial properties (Muralikrishna et al., 2014).

Safety And Hazards

The safety and hazards of “2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid” are not known. However, compounds with trifluoromethyl groups can be hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation5.

Zukünftige Richtungen

The future directions for “2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid” are not explicitly known. However, compounds with trifluoromethyl groups are often used in the development of new drugs, suggesting potential applications in pharmaceutical research2.

Please note that this information is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to scientific literature or consult a chemical expert.

Eigenschaften

IUPAC Name |

2-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7(4-8)11-16-9(6-19-11)5-10(17)18/h1-4,6H,5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVJANJHKTZGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388746 | |

| Record name | 2-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid | |

CAS RN |

886361-94-0 | |

| Record name | 2-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)